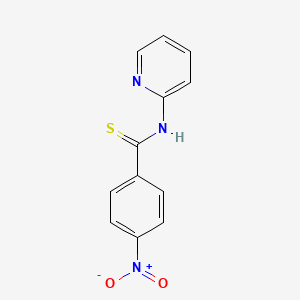
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-Amino-N-(pyridin-2-yl)benzene-1-carbothioamide.
Oxidation: Oxidized derivatives of the pyridinyl group.
Scientific Research Applications
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biological Studies: It serves as a model compound for studying the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(pyridin-4-yl)benzene-1-carbothioamide
- 4-Nitro-N-(pyridin-3-yl)benzene-1-carbothioamide
- 4-Nitro-N-(pyridin-2-yl)benzene-1-carboxamide
Uniqueness
4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the pyridinyl group at the 2-position of the benzene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89844-24-6 |
|---|---|
Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
4-nitro-N-pyridin-2-ylbenzenecarbothioamide |
InChI |
InChI=1S/C12H9N3O2S/c16-15(17)10-6-4-9(5-7-10)12(18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14,18) |
InChI Key |
AAHVHFZZIVMEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



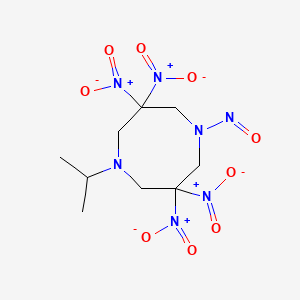

![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

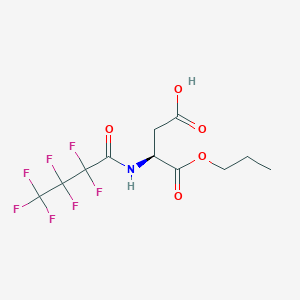
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
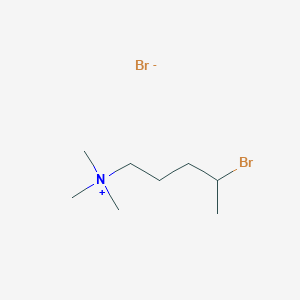
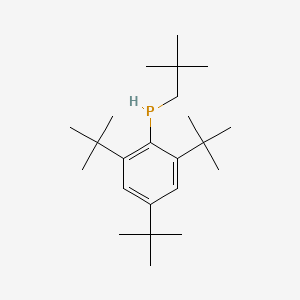

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
